molecular formula C15H12BrClO B1532404 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one CAS No. 898761-31-4

3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one

Cat. No.: B1532404
CAS No.: 898761-31-4
M. Wt: 323.61 g/mol
InChI Key: IKJGYCWLGDZAJO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one is a halogenated propiophenone derivative characterized by a ketone group flanked by a 4-bromophenyl and a 3-chlorophenyl substituent. Its molecular formula is C₁₅H₁₂BrClO, with a molecular weight of 323.61 g/mol. The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, yielding intermediates critical in pharmaceutical and material sciences. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJGYCWLGDZAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-bromobenzene and 3-chlorobenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the halogen atoms.

Scientific Research Applications

3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Features and Electronic Effects

Compound Name Key Structural Features Electronic Effects Reference
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one Bromine (para), chlorine (meta) on aryl rings Electron-withdrawing groups reduce electron density at the ketone, enhancing electrophilicity.
(E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one (JA2) Conjugated enone system (C=C) Extended conjugation increases UV absorption and stabilizes the α,β-unsaturated ketone.
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one Amino group (N–H) adjacent to ketone Hydrogen bonding capability enhances crystallinity and solubility in polar solvents.
3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one Thioether (S) and methoxy (OCH₃) groups Sulfur increases molecular weight; methoxy donates electrons, altering reactivity.
1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one Methyl (CH₃) substituent on aryl ring Electron-donating methyl group increases electron density at ketone, reducing reactivity.

Physical Properties

Property This compound JA2 (Chalcone) β-Amino Ketone () Thioether Analog ()
Melting Point (°C) Not reported 197.68 Not reported Not reported
Solubility Chloroform (high) Chloroform (complete) Polar solvents (moderate) Ethanol/DMF (moderate)
Molecular Weight (g/mol) 323.61 321.96 413.70 425.79
Yield (%) Not reported 86 Not reported Not reported
  • Key Observations: Chalcone derivatives (e.g., JA2) exhibit higher melting points due to rigid conjugated systems . Thioether analogs have increased molecular weights, affecting diffusion and bioavailability . β-Amino ketones show enhanced solubility in polar solvents due to hydrogen bonding .

Biological Activity

3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one is an organic compound classified as an aryl ketone , featuring a unique structure with a bromine atom on the para position of one phenyl ring and a chlorine atom on the meta position of another. Its molecular formula is C15H12BrClOC_{15}H_{12}BrClO, and it has a molecular weight of approximately 335.62 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

The anticancer potential of this compound has also been explored, with findings suggesting that its structural characteristics may confer significant cytotoxic effects against cancer cell lines.

  • Research Findings : In studies involving structurally similar compounds, the presence of halogens has been linked to increased cytotoxicity. For instance, compounds with bromine and chlorine substitutions have demonstrated enhanced activity against lung cancer cells (A549), reducing cell viability significantly.
  • Cytotoxicity Assessment : The cytotoxic effects were measured using various assays, including MTT assays, which assess cell viability post-treatment. Compounds with similar structures exhibited IC50 values indicating substantial potency against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Summary of Biological Activities

Activity Type Description Potential Mechanism
AntimicrobialInhibitory effects on bacterial growthDisruption of cell membranes or inhibition of metabolic pathways
AnticancerCytotoxic effects on cancer cell linesInduction of apoptosis or inhibition of proliferation

Quantum Chemical Calculations

Recent studies employing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound. Key findings include:

  • HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to understand the compound's reactivity. The energy gap between HOMO and LUMO can indicate the stability and reactivity of the molecule.
  • Molecular Electrostatic Potential (MEP) : MEP studies highlight regions of electrophilic and nucleophilic attack, which are crucial for predicting biological interactions.

Spectroscopic Characterization

Characterization techniques such as FT-IR, NMR, and UV-Vis spectroscopy have been utilized to confirm the structure and purity of synthesized compounds related to this class. These methods provide valuable information about functional groups and molecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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